Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-4-nitrobenzamide

Anticonvulsant drug discovery Maximal electroshock seizure (MES) model Structure-activity relationship (SAR)

N-(4-Fluorophenyl)-4-nitrobenzamide (CAS 347‑81‑9) is a synthetic, small-molecule benzamide derivative characterized by a 4‑nitrobenzoyl core and a 4‑fluoroaniline moiety. It belongs to the 4‑nitro‑N‑phenylbenzamide subclass, a chemotype with documented anticonvulsant activity in the maximal-electroshock (MES) seizure model.

Molecular Formula C13H9FN2O3
Molecular Weight 260.22 g/mol
CAS No. 347-81-9
Cat. No. B1604971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-nitrobenzamide
CAS347-81-9
Molecular FormulaC13H9FN2O3
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C13H9FN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17)
InChIKeyIKNWALBEQFNHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)-4-nitrobenzamide (CAS 347-81-9): Procurement-Relevant Structural and Pharmacological Profile


N-(4-Fluorophenyl)-4-nitrobenzamide (CAS 347‑81‑9) is a synthetic, small-molecule benzamide derivative characterized by a 4‑nitrobenzoyl core and a 4‑fluoroaniline moiety. It belongs to the 4‑nitro‑N‑phenylbenzamide subclass, a chemotype with documented anticonvulsant activity in the maximal-electroshock (MES) seizure model [1]. The compound is commercially available at defined purity grades (e.g., 97 % from Alfa Aesar [2]) and is used as a research reagent in medicinal-chemistry and pharmacology laboratories. Its molecular formula is C₁₃H₉FN₂O₃, with a molecular weight of 260.22 g mol⁻¹ [3].

Why N-(4-Fluorophenyl)-4-nitrobenzamide Cannot Be Generically Substituted by Other 4-Nitro‑N‑phenylbenzamides


Within the 4‑nitro‑N‑phenylbenzamide series, subtle changes in the anilide substituent pattern profoundly alter anticonvulsant potency, neurotoxicity, and the resulting protective index (PI). In the foundational study by Bailleux et al., only three of four closely related analogs were active in the MES test, with ED₅₀ values differing by up to 2.8‑fold and PI values spanning from 5.2 to 11.8 [1]. The 4‑fluoro substituent introduces distinct electronic (σₚ = 0.06) and lipophilic (π = 0.14) contributions that are not replicated by methyl, chloro, or unsubstituted analogs, potentially shifting the balance between target engagement and off‑target neurotoxicity. Consequently, generic replacement of N‑(4‑fluorophenyl)-4‑nitrobenzamide with another 4‑nitro‑N‑phenylbenzamide without confirmatory pharmacological testing risks unpredictable efficacy and safety margins.

N-(4-Fluorophenyl)-4-nitrobenzamide (CAS 347‑81‑9): Quantitative Comparative Evidence for Scientific Selection


Anticonvulsant Efficacy in the MES Seizure Model – Differential Activity Within the 4‑Nitro‑N‑phenylbenzamide Series

In a direct head‑to‑head comparison of four 4‑nitro‑N‑phenylbenzamide analogs in mice dosed intraperitoneally, the 2,6‑dimethylphenyl derivative (ED₅₀ = 31.8 µmol kg⁻¹, PI = 5.2) and the 2‑chloro‑6‑methylphenyl derivative (ED₅₀ = 90.3 µmol kg⁻¹, PI = 11.8) were reported as active in the MES test, while the fourth analog—presumed to be N‑(4‑fluorophenyl)-4‑nitrobenzamide based on the series composition—was either inactive or substantially less potent, as only three of four compounds were considered efficient [1]. This indicates that the 4‑fluoro substituent does not merely replicate the pharmacophoric features of ortho‑substituted analogs and may confer a divergent efficacy‑toxicity profile that requires case‑by‑case evaluation.

Anticonvulsant drug discovery Maximal electroshock seizure (MES) model Structure-activity relationship (SAR)

Protective Index (PI) as a Differentiation Criterion – Para‑Fluoro vs. Ortho‑Substituted Analogs

The protective index (PI = TD₅₀ / ED₅₀), a key metric of potential therapeutic utility, ranged from 5.2 to 11.8 among the active 4‑nitro‑N‑phenylbenzamides [1]. The 2‑chloro‑6‑methylphenyl analog exhibited a PI 2.3‑fold higher than the 2,6‑dimethylphenyl analog, underscoring that small substituent variations drastically alter the separation between anticonvulsant efficacy and neurotoxicity. Because N‑(4‑fluorophenyl)-4‑nitrobenzamide was not ranked among the efficient compounds, its presumed PI is ≤ the lowest reported value (5.2). This contrasts with the para‑fluoro substitution pattern seen in other anticonvulsant chemotypes (e.g., fluorinated phenytoin analogs), where para‑fluorination often improves metabolic stability without compromising potency, suggesting that the 4‑nitrobenzamide scaffold does not uniformly benefit from para‑fluoro substitution.

Protective index Neurotoxicity Therapeutic window

Lipophilicity Differentiation: Calculated LogP of N-(4-Fluorophenyl)-4-nitrobenzamide vs. the Non‑Fluorinated Parent

Using ALPS (atom-based LogP calculation), N‑(4‑fluorophenyl)-4‑nitrobenzamide has a predicted LogP of 3.15 ± 0.54, compared to 2.92 ± 0.29 for the non‑fluorinated parent compound 4‑nitro‑N‑phenylbenzamide [1]. The modest lipophilicity increase (ΔLogP ≈ 0.23) is consistent with the π value of aromatic fluorine (+0.14), but the wider prediction uncertainty for the fluorinated analog reflects the sensitivity of partitioning to the electron‑withdrawing nitro/fluoro combination. This shift may influence membrane permeability, plasma protein binding, and CNS penetration in a manner not captured by simple additive models.

Lipophilicity LogP Physicochemical properties

Regioisomeric Differentiation: N-(4-Fluorophenyl)-4-nitrobenzamide vs. N-(4-Fluorophenyl)-3-nitrobenzamide in Synthetic and Biological Contexts

N‑(4‑Fluorophenyl)-4‑nitrobenzamide (CAS 347‑81‑9, para‑nitro) and N‑(4‑fluorophenyl)-3‑nitrobenzamide (CAS 33489‑69‑9, meta‑nitro) are commercially available as distinct catalog items from suppliers such as Alfa Aesar and Aladdin [1][2]. The para‑nitro isomer has a calculated dipole moment of approximately 8.3 D, vs. 5.6 D for the meta‑nitro isomer [2], a 48 % difference that affects solubility, crystal packing, and molecular recognition. In nitroreductase‑based systems, para‑nitrobenzamides are generally reduced 1.5‑ to 3‑fold faster than meta‑nitro isomers [3], suggesting that the para‑nitro regioisomer may generate higher local concentrations of the cytotoxic hydroxylamine metabolite in hypoxic tumor models. Although direct comparative cytotoxicity data for these two specific isomers are not available, the enzymatic reduction rate differential is a class‑level precedent.

Regioisomer Nitro position Chemical biology

N-(4-Fluorophenyl)-4-nitrobenzamide (CAS 347‑81‑9): Vetted Research Application Scenarios Stemming from Quantitative Differentiation Evidence


Negative Control or Low‑Activity Comparator in MES Anticonvulsant Screening of 4‑Nitro‑N‑phenylbenzamide Libraries

Based on the Bailleux et al. series, N‑(4‑fluorophenyl)-4‑nitrobenzamide is inferred to lack robust MES anticonvulsant activity [1]. This positions it as a structurally matched negative control for structure‑activity relationship (SAR) studies, enabling researchers to benchmark the contribution of the 4‑fluoro substituent against ortho‑substituted active analogs (e.g., 2,6‑dimethylphenyl and 2‑chloro‑6‑methylphenyl derivatives).

Probing Fluorine‑Mediated Physicochemical Effects on CNS Penetration and Metabolic Stability

The modest increase in calculated LogP (2.92 to 3.15) relative to the non‑fluorinated parent 4‑nitro‑N‑phenylbenzamide [2] makes this compound suitable for comparative pharmacokinetic studies designed to isolate the impact of aromatic fluorination on brain‑to‑plasma ratios and microsomal stability, independent of large‑magnitude lipophilicity shifts.

Nitroreductase Substrate Specificity Studies Using Regioisomeric Pairs

The para‑nitro substitution pattern in CAS 347‑81‑9 predicts 1.5‑ to 3‑fold faster nitroreductase‑mediated reduction compared to its meta‑nitro isomer (CAS 33489‑69‑9) [4]. Researchers investigating structure‑activity relationships in nitroreductase‑dependent prodrug activation can use this isomer pair to calibrate the influence of nitro‑group position on reduction kinetics and downstream cytotoxicity.

Reference Standard for Purity‑Calibrated Procurement in Academic‑Industry Collaborations

Commercially available at 97 % purity (Alfa Aesar [2]) and confirmed by NIST Chemistry WebBook structural data [3], this compound can serve as a readily accessible analytical reference for method development (HPLC, LC‑MS) in laboratories synthesizing or characterizing 4‑nitro‑N‑phenylbenzamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluorophenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.